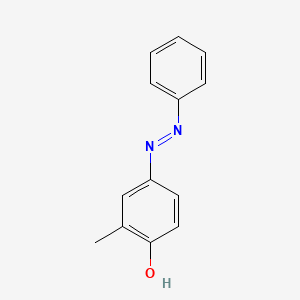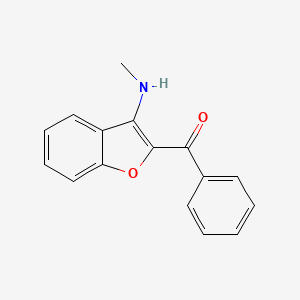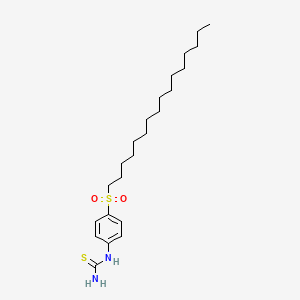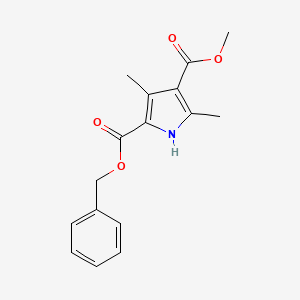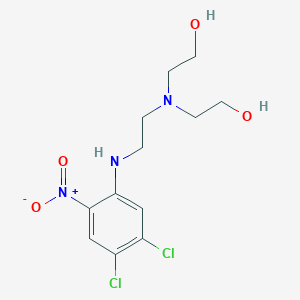
N,N-Bis(2-hydroxyethyl)-N'-(4,5-dichloro-2-nitrophenyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is a synthetic organic compound that belongs to the class of ethylenediamine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of hydroxyethyl and dichloronitrophenyl groups in its structure suggests potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine typically involves the reaction of ethylenediamine with 4,5-dichloro-2-nitrobenzene under controlled conditions. The reaction may proceed through nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic centers on the dichloronitrobenzene. The hydroxyethyl groups can be introduced through subsequent reactions with ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways. The process would require optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Purification steps, including crystallization or chromatography, may be necessary to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups may be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of hydroxyethyl and dichloronitrophenyl groups may facilitate binding to specific sites, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)-N’-(2-nitrophenyl)ethylenediamine
- N,N-Bis(2-hydroxyethyl)-N’-(4-chlorophenyl)ethylenediamine
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(4,5-dichloro-2-nitrophenyl)ethylenediamine is unique due to the presence of both dichloro and nitro groups on the phenyl ring, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
91562-08-2 |
|---|---|
Molecular Formula |
C12H17Cl2N3O4 |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
2-[2-(4,5-dichloro-2-nitroanilino)ethyl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C12H17Cl2N3O4/c13-9-7-11(12(17(20)21)8-10(9)14)15-1-2-16(3-5-18)4-6-19/h7-8,15,18-19H,1-6H2 |
InChI Key |
CNQWRZRBVOAZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


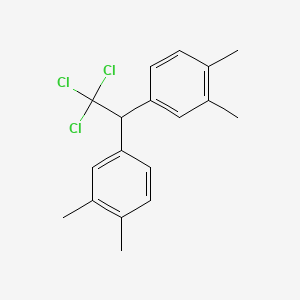
![N,N-Dibenzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11957376.png)
